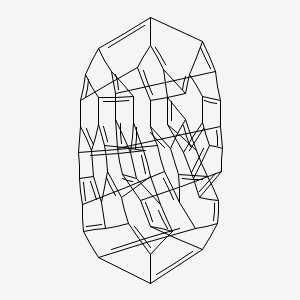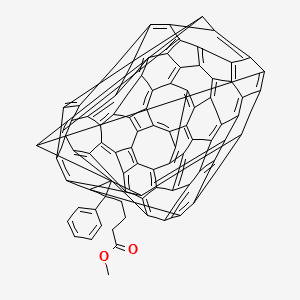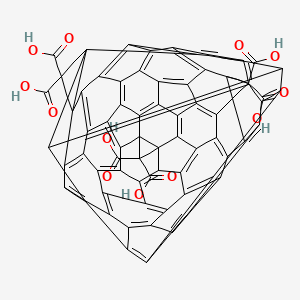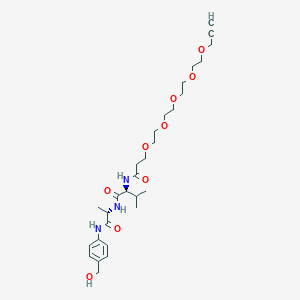
Alkyne-PEG(4)-Val-Ala-PAB
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Alkyne-PEG(4)-Val-Ala-PAB is a compound that combines an alkyne group, a polyethylene glycol (PEG) spacer, and a peptide sequence consisting of valine (Val) and alanine (Ala) linked to para-aminobenzyloxycarbonyl (PAB). This compound is often used in bioconjugation and drug delivery applications due to its ability to form stable linkages with other molecules through click chemistry reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Alkyne-PEG(4)-Val-Ala-PAB typically involves several steps:
Synthesis of Alkyne-PEG(4): The alkyne group is introduced to the PEG chain through a reaction with propargyl bromide in the presence of a base such as potassium carbonate.
Peptide Coupling: The Val-Ala peptide sequence is synthesized using standard solid-phase peptide synthesis (SPPS) techniques. The peptide is then coupled to the PEG chain using carbodiimide chemistry, typically with N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Attachment of PAB: The PAB group is introduced through a reaction with the terminal amine of the peptide-PEG conjugate, using a suitable coupling reagent such as N,N’-diisopropylcarbodiimide (DIC).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are used for purification.
化学反应分析
Types of Reactions
Alkyne-PEG(4)-Val-Ala-PAB undergoes various chemical reactions, including:
Click Chemistry: The terminal alkyne group reacts with azides in the presence of a copper catalyst to form triazoles. This reaction is highly efficient and specific.
Peptide Bond Formation: The peptide sequence can form additional peptide bonds with other amino acids or peptides.
Hydrolysis: The ester and amide bonds in the compound can undergo hydrolysis under acidic or basic conditions.
Common Reagents and Conditions
Click Chemistry: Copper sulfate and sodium ascorbate are commonly used as the catalyst system.
Peptide Coupling: DCC, NHS, and DIC are frequently used coupling reagents.
Hydrolysis: Acidic or basic solutions, such as hydrochloric acid or sodium hydroxide, are used to induce hydrolysis.
Major Products Formed
Triazoles: Formed through click chemistry reactions.
Extended Peptides: Formed through peptide bond formation.
Carboxylic Acids and Amines: Formed through hydrolysis of ester and amide bonds.
科学研究应用
Alkyne-PEG(4)-Val-Ala-PAB has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex molecules through click chemistry.
Biology: Employed in bioconjugation to attach biomolecules such as proteins and nucleic acids.
Medicine: Utilized in drug delivery systems to improve the solubility and stability of therapeutic agents.
Industry: Applied in the development of advanced materials and surface modifications.
作用机制
The primary mechanism of action of Alkyne-PEG(4)-Val-Ala-PAB involves its ability to form stable linkages with other molecules through click chemistry. The alkyne group reacts with azides to form triazoles, enabling the conjugation of various biomolecules. The PEG spacer provides flexibility and solubility, while the Val-Ala peptide sequence can interact with specific biological targets.
相似化合物的比较
Similar Compounds
Alkyne-PEG4-NHS Ester: Used for modifying primary amine groups with a terminal alkyne group.
Alkyne-PEG4-Amine: Contains terminal primary amines that can react with carbonyl groups.
Alkyne-PEG4-Maleimide: Contains a maleimide group that reacts with thiols.
Uniqueness
Alkyne-PEG(4)-Val-Ala-PAB is unique due to its combination of an alkyne group, PEG spacer, and peptide sequence. This combination allows for versatile applications in bioconjugation, drug delivery, and material science, providing both stability and specificity in its interactions.
属性
IUPAC Name |
(2S)-N-[(2S)-1-[4-(hydroxymethyl)anilino]-1-oxopropan-2-yl]-3-methyl-2-[3-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]propanoylamino]butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H45N3O9/c1-5-11-37-13-15-39-17-19-41-20-18-40-16-14-38-12-10-26(34)32-27(22(2)3)29(36)30-23(4)28(35)31-25-8-6-24(21-33)7-9-25/h1,6-9,22-23,27,33H,10-21H2,2-4H3,(H,30,36)(H,31,35)(H,32,34)/t23-,27-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMQVWFCLKRIYGH-HOFKKMOUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(C)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCOCCOCCOCCOCCOCC#C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)NC1=CC=C(C=C1)CO)NC(=O)[C@H](C(C)C)NC(=O)CCOCCOCCOCCOCCOCC#C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H45N3O9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
579.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
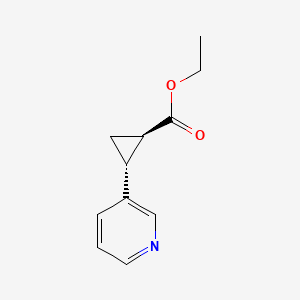

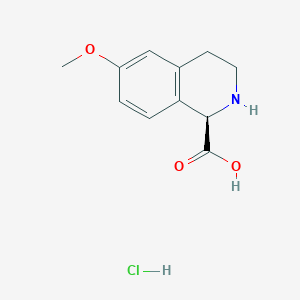
![Sodium;2-[4-(2-oxidoethyl)piperazin-1-yl]ethanesulfonate](/img/structure/B8147160.png)
![trisodium;[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate](/img/structure/B8147166.png)
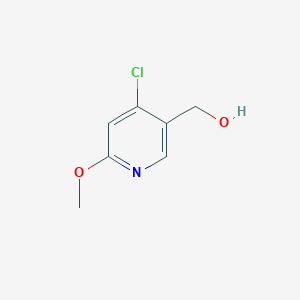
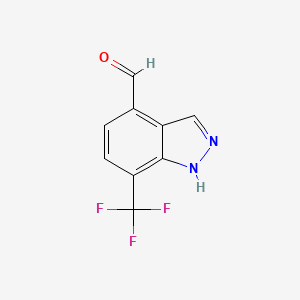
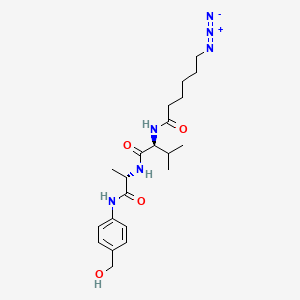
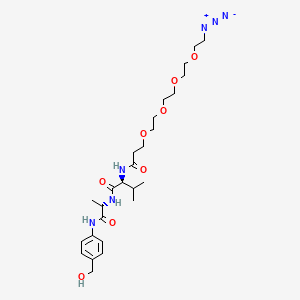
![(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[(2-methylpropan-2-yl)oxycarbonylamino]oxypentanoic acid](/img/structure/B8147212.png)
![(C60-Ih)[5,6]fullerane-1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16,17,18,19,20,21,22,23,24,25,26,27,28,29,30,31,32,33,34,35,36,37,38,39,40,41,42,43,44,45,46,47,48,49,50,51,52,53,54,55,56,57,58,59,60-hexacontol](/img/structure/B8147215.png)
